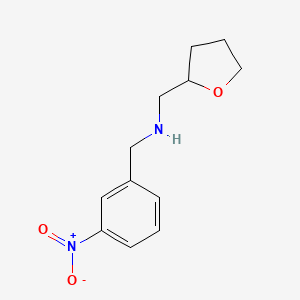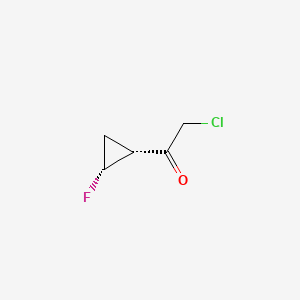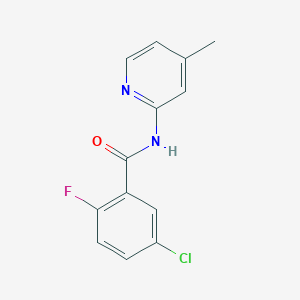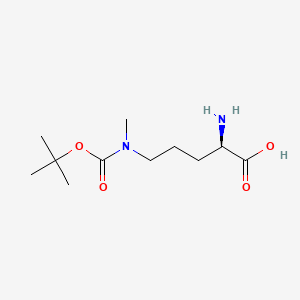
H-D-Orn(Boc,Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH is a derivative of the amino acid ornithine. Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle. The modifications in this compound include the addition of a tert-butoxycarbonyl (Boc) protecting group and a methyl group to the nitrogen atom. These modifications can influence the compound’s reactivity and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The protected ornithine is then subjected to methylation. This can be done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized ornithine derivatives.
Scientific Research Applications
H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH: has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to the urea cycle and amino acid metabolism.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in amino acid metabolism. The Boc and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH: can be compared with other ornithine derivatives, such as:
H-D-Ornithine-OH: The unmodified form of ornithine.
H-D-Ornithine(N-tert-butoxycarbonyl)-OH: Ornithine with only the Boc protecting group.
H-D-Ornithine(N-methyl)-OH: Ornithine with only the methyl group.
The uniqueness of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH lies in the combination of both Boc and methyl modifications, which can enhance its stability and reactivity compared to other derivatives.
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2R)-2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13(4)7-5-6-8(12)9(14)15/h8H,5-7,12H2,1-4H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
KEIXJYSDCXDJAB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CCC[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


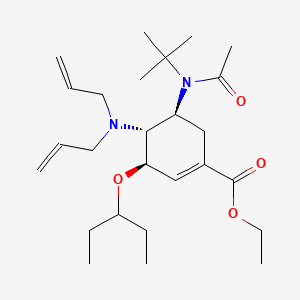
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
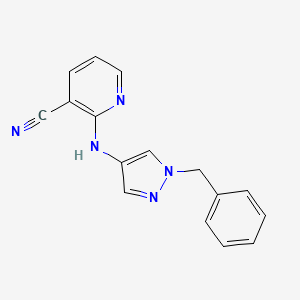
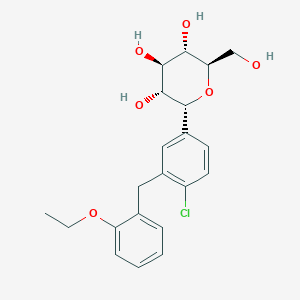
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)


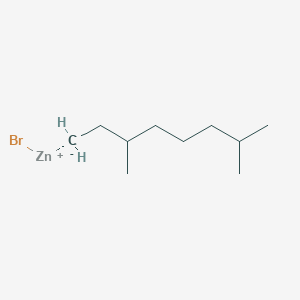
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
